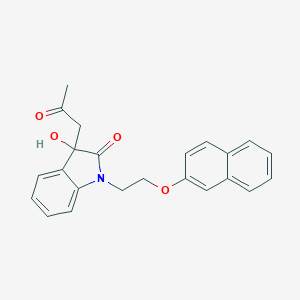

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as HN1, is a small molecule compound that has been studied for its potential applications in scientific research. HN1 is a member of the indolinone family of compounds, which are known to have a variety of biological activities.

Scientific Research Applications

Antispasmodic Activity

An experimental study investigated the anticonvulsant action of 2-oxoindolin-3-glyoxylic acid derivatives, including compounds related to 3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, in acute myoclonic and other forms of convulsions. These derivatives demonstrated a reduction in convulsion syndrome, showcasing potential as antispasmodic agents. The effectiveness was comparable to that of diazepam, suggesting their utility in treating convulsive disorders (Lutsenko et al., 2014).

Synthetic Methodologies

The compound's derivatives have been explored in synthetic chemistry for their utility in producing complex molecules. For instance, MgCl2 catalyzed one-pot synthesis utilized similar chemical structures to create naphthalene-1,4-dione derivatives, highlighting green chemistry applications and the versatility of these compounds in organic synthesis (Zhijie Fu et al., 2016).

Intramolecular Cyclization

Research into the synthesis of complex heterocyclic compounds through intramolecular cyclization demonstrated the use of hydroxylactams, including naphthalen-1-yl derivatives, to produce isoxazolo-pyrroloisoquinoline and related structures. This showcases the compound's potential in facilitating the synthesis of biologically active heterocycles (L. V. Lenshmidt et al., 2018).

Antitumor Activity

The synthesis and evaluation of naphthalen-1-yl derivatives, including structural analogs of 3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, have shown promising results in anticancer studies. These studies indicate the potential of such compounds in developing new therapeutic agents for cancer treatment (R. S. Gouhar & Eman M. Raafat, 2015).

Anxiolytic Effect

A study on the anxiolytic effect of 2-oxoindolin-3-glyoxylic acid derivatives, related to the compound , confirmed their potential in reducing anxiety. This research highlighted the diversity of biological activities that compounds with this core structure might exhibit, offering new avenues for psychiatric medication development (R. Lutsenko et al., 2013).

properties

IUPAC Name |

3-hydroxy-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-16(25)15-23(27)20-8-4-5-9-21(20)24(22(23)26)12-13-28-19-11-10-17-6-2-3-7-18(17)14-19/h2-11,14,27H,12-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKZDZRTARMCHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC4=CC=CC=C4C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)

![N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B368373.png)

![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)

![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)

![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)

![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)

![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)

![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)

![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)

![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B368389.png)

![N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarbo xamide](/img/structure/B368390.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarb oxamide](/img/structure/B368391.png)

![2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368397.png)

![2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B368398.png)